

Comprehensive Guide to UV-Vis Absorption Spectra of Phenyltetrazole Derivatives

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Compound of Interest

Compound Name: [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine

CAS No.: 740780-18-1

Cat. No.: B3152626

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Executive Summary

Phenyltetrazoles are critical pharmacophores in medicinal chemistry, widely utilized as bioisosteres for carboxylic acids due to their comparable acidity (

4.5–5.0) and metabolic stability. This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-phenyltetrazole (1-PhT) and 5-phenyltetrazole (5-PhT) derivatives.

The spectral differences between these isomers are governed primarily by steric inhibition of resonance. While 5-phenyltetrazole adopts a planar conformation facilitating extended

-conjugation, 1-phenyltetrazole exhibits a twisted geometry (approx. 29° torsion), resulting in distinct hypsochromic shifts and hypochromic effects. This guide details these phenomena, supported by experimental protocols and quantitative data.

Theoretical Foundation & Electronic Transitions[1]

The UV-Vis absorption of phenyltetrazoles arises from two primary electronic transitions:

- Transitions: High-energy transitions involving the aromatic phenyl ring and the tetrazole double bonds (,). These typically appear in the 200–250 nm range.
- Transitions: Lower-energy, forbidden transitions involving the non-bonding lone pair electrons on the nitrogen atoms. These appear as weaker bands or shoulders in the 250–300 nm region.

Structural Isomerism and Conjugation

The key differentiator between 1-PhT and 5-PhT is the inter-ring bond rotation:

- 5-Phenyltetrazole: The C-C bond between the phenyl and tetrazole rings allows for a planar conformation, maximizing orbital overlap and delocalization.
- 1-Phenyltetrazole: The C-N bond connects the rings. Steric repulsion between the ortho-hydrogens of the phenyl ring and the nitrogen lone pairs/substituents on the tetrazole ring forces a non-planar, twisted conformation.

Comparative Analysis: 1-Phenyl vs. 5-Phenyl Derivatives[2]

Spectral Characteristics

The following table summarizes the baseline absorption data. Note that exact values depend on solvent polarity (solvatochromism).

Feature	5-Phenyltetrazole (5-PhT)	1-Phenyltetrazole (1-PhT)	Mechanistic Cause
Primary	240 – 255 nm	< 240 nm (Hypsochromic Shift)	Planarity in 5-PhT extends conjugation; Twist in 1-PhT breaks it.
Molar Absorptivity ()	High ()	Moderate/Lower	Loss of planarity reduces transition probability (oscillator strength).
Secondary Band	Distinct shoulder (~280 nm)	Often obscured	transitions are sensitive to ring geometry.
Solvent Sensitivity	High (Acid/Base dependent)	Moderate	5-PhT has an acidic N-H proton; 1-PhT does not.

Substituent Effects (Bathochromic & Hypsochromic Shifts)

Substituents on the phenyl ring modulate the HOMO-LUMO gap.

- **Electron Donating Groups (EDGs):** Auxochromes like -OH, -NH₂, -SH (e.g., 1-phenyl-5-mercaptotetrazole) possess lone pairs that participate in resonance, raising the HOMO energy and causing a Red Shift (Bathochromic) to 250–315 nm.
- **Electron Withdrawing Groups (EWGs):** Groups like -NO₂ or -COOH stabilize the LUMO but can also cause steric strain. Nitro groups typically introduce their own intense charge-transfer bands.

Table: Comparative Shifts of Derivatives (in Ethanol) | Derivative |

(nm) | Shift Type | Observation | | :--- | :--- | :--- | :--- | | 5-Phenyltetrazole | 241 | Reference | Planar, conjugated baseline. | | 1-Phenyl-5-mercaptotetrazole | 250–260 | Bathochromic |

Thione/thiol tautomerism extends conjugation. | | 5-(4-Aminophenyl)tetrazole | ~270–280 | Bathochromic | Strong

interaction from amino group. | | 5-(4-Nitrophenyl)tetrazole | ~265 | Bathochromic | Intramolecular Charge Transfer (ICT). |

Experimental Protocol: Validated UV-Vis Workflow

Objective: To obtain reproducible molar absorptivity (

) and

values for phenyltetrazole derivatives.

Reagents & Equipment

- Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 210 nm). Note: Avoid Acetone (high UV cutoff).
- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
- Cuvettes: Matched Quartz cuvettes (1 cm path length).

Step-by-Step Methodology

- Stock Solution Preparation:
 - Weigh approx.^{[1][2][3]} 1.5 mg of the tetrazole derivative (e.g., 5-phenyltetrazole, MW = 146.15 g/mol) on a microbalance (mg).
 - Dissolve in 10 mL of Ethanol in a volumetric flask to create a ~1 mM (M) stock solution. Sonicate if necessary to ensure complete dissolution.^[4]
- Dilution Series (Linearity Check):
 - Prepare working standards at 10, 20, 40, and 60

M by serial dilution.

- Calculation Example: To make 10

M, take 100

L of stock and dilute to 10 mL.

- Baseline Correction:

- Fill both reference and sample cuvettes with pure solvent (Ethanol).
- Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.

- Acquisition:

- Replace the sample cuvette liquid with the lowest concentration working standard (10 M).
- Scan from 200 to 400 nm (Scan speed: Medium; Slit width: 1.0 nm).
- Record

and Absorbance (

).[5][6]

- Data Analysis:

- Plot

vs. Concentration (

) at

).[4]

- Calculate Molar Absorptivity (

) using the slope of the line (Beer-Lambert Law:

).

- o Acceptance Criteria:

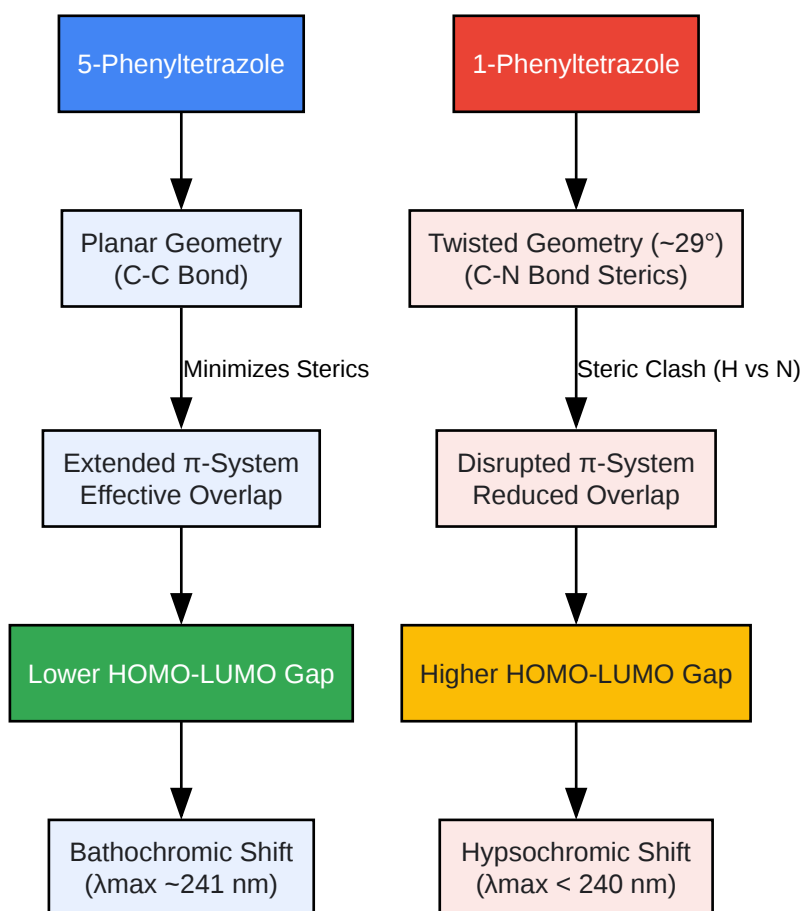
for the calibration curve.

Visualization of Structural Logic

The following diagrams illustrate the structural causality behind the spectral differences and the experimental workflow.

Structural Impact on Conjugation

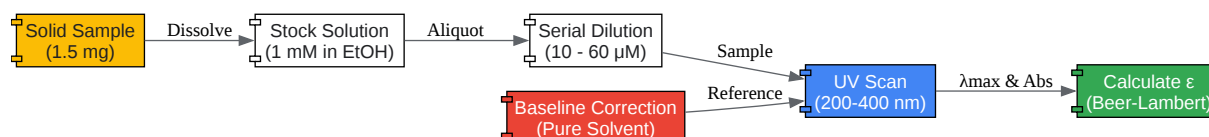
This diagram details why 5-PhT absorbs at longer wavelengths than 1-PhT.



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Caption: Comparative flow showing how steric hindrance in 1-phenyltetrazole disrupts planarity, increasing the energy gap and blue-shifting the spectrum compared to the planar 5-phenyltetrazole.

Experimental Workflow



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Caption: Step-by-step workflow for determining Molar Absorptivity (

) ensuring linearity and baseline accuracy.

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